Cas no 131379-34-5 (Ethyl 4'-cyanobiphenyl-3-carboxylate)

Ethyl 4'-cyanobiphenyl-3-carboxylate is a biphenyl-based ester compound featuring a cyano substituent at the 4'-position and an ethyl carboxylate group at the 3-position. This structure imparts unique electronic and steric properties, making it valuable in liquid crystal research and organic synthesis. The cyano group enhances molecular polarity, while the ester functionality offers reactivity for further derivatization. Its rigid biphenyl core contributes to stable mesophase behavior, making it useful in advanced material applications. The compound exhibits high thermal stability and compatibility with other mesogens, enabling precise tuning of liquid crystalline properties. It serves as a key intermediate in the development of functional materials for displays and optoelectronic devices.
Ethyl 4'-cyanobiphenyl-3-carboxylate structure
131379-34-5 structure
Product Name:Ethyl 4'-cyanobiphenyl-3-carboxylate
CAS No:131379-34-5
MF:C16H13NO2
MW:251.279924154282
MDL:MFCD01319588
CID:1228294
PubChem ID:21838951
Update Time:2025-05-25

Ethyl 4'-cyanobiphenyl-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(4-cyanophenyl)benzoate
    • CTK4B7239
    • ETHYL 4'-CYANOBIPHENYL-3-CARBOXYLATE
    • SureCN8463066
    • AG-D-63653
    • ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate
    • KB-201836
    • ETHYL 4'-CYANO-[1,1'-BIPHENYL]-3-CARBOXYLATE
    • AKOS016017275
    • [1,1'-Biphenyl]-3-carboxylic acid, 4'-cyano-, ethyl ester
    • 131379-34-5
    • SCHEMBL8463066
    • DTXSID10618690
    • MFCD01319588
    • ETHYL4'-CYANOBIPHENYL-3-CARBOXYLATE
    • Ethyl 4/'-cyanobiphenyl-3-carboxylate
    • Ethyl 4'-cyanobiphenyl-3-carboxylate
    • MDL: MFCD01319588
    • Inchi: 1S/C16H13NO2/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,2H2,1H3
    • InChI Key: KPLMOZNBQVTKCS-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=CC(=C1)C1C=CC(C#N)=CC=1)=O

Computed Properties

  • Exact Mass: 251.09500
  • Monoisotopic Mass: 251.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.1A^2
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.18
  • Boiling Point: 424.6°C at 760 mmHg
  • Flash Point: 209°C
  • Refractive Index: 1.592
  • PSA: 50.09000
  • LogP: 3.40198

Ethyl 4'-cyanobiphenyl-3-carboxylate Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Ethyl 4'-cyanobiphenyl-3-carboxylate Pricemore >>

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Ethyl 4'-cyanobiphenyl-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:131379-34-5)Ethyl 4'-cyanobiphenyl-3-carboxylate
Order Number:A1120397
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:24
Price ($):274.0
Email:sales@amadischem.com

Additional information on Ethyl 4'-cyanobiphenyl-3-carboxylate

Ethyl 4'-cyanobiphenyl-3-carboxylate (CAS No. 131379-34-5): A Comprehensive Overview

Ethyl 4'-cyanobiphenyl-3-carboxylate (CAS No. 131379-34-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its biphenyl core structure modified with a cyano group and a carboxylate ester, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.

The molecular structure of Ethyl 4'-cyanobiphenyl-3-carboxylate consists of two benzene rings connected by a carbon-carbon bond, with a cyano group (-CN) attached to one of the rings at the 4' position and a carboxylate ester (-COOCH₂CH₃) at the 3 position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.

In recent years, there has been growing interest in biphenyl derivatives due to their diverse range of applications. The presence of the cyano group enhances the electrophilicity of the molecule, making it a useful building block for further functionalization. Additionally, the ester moiety provides a site for further chemical modifications, allowing for the synthesis of more complex molecules.

One of the most compelling aspects of Ethyl 4'-cyanobiphenyl-3-carboxylate is its potential in pharmaceutical research. Studies have shown that biphenyl derivatives can exhibit a variety of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of functional groups in Ethyl 4'-cyanobiphenyl-3-carboxylate may contribute to its ability to interact with biological targets, making it a promising candidate for drug discovery.

Recent research has focused on exploring the synthetic pathways to optimize the production of Ethyl 4'-cyanobiphenyl-3-carboxylate. Advances in catalytic methods have enabled more efficient and sustainable synthesis routes, reducing the environmental impact while maintaining high yields. These developments are crucial for scaling up production and making this compound more accessible for industrial applications.

The compound's utility extends beyond pharmaceuticals into materials science. The biphenyl core is known for its stability and thermal properties, making it suitable for use in advanced polymers and coatings. The cyano and ester groups further enhance these properties, providing opportunities for tailored material design.

In terms of biological activity, preliminary studies have suggested that Ethyl 4'-cyanobiphenyl-3-carboxylate may have inhibitory effects on certain enzymes involved in metabolic pathways. This potential bioactivity is an area of active investigation, with researchers exploring its interactions with various biological targets. Understanding these interactions could lead to new therapeutic strategies and applications.

The synthesis of Ethyl 4'-cyanobiphenyl-3-carboxylate involves multi-step reactions that require careful optimization to achieve high purity and yield. Key steps include the cyanation of biphenyl derivatives followed by esterification. Recent advancements in green chemistry principles have encouraged the development of more environmentally friendly synthetic routes, such as catalytic hydrogenation and solvent-free reactions.

The safety profile of Ethyl 4'-cyanobiphenyl-3-carboxylate is another critical aspect that has been thoroughly evaluated. While no direct toxicological data is available yet due to limited research, its structural analogs suggest that it should be handled with standard laboratory precautions. Proper storage conditions and handling procedures are essential to ensure safety during both synthesis and application.

The future prospects for Ethyl 4'-cyanobiphenyl-3-carboxylate are promising, with ongoing research aimed at uncovering its full potential. As synthetic methods improve and more biological data becomes available, this compound is expected to find wider use in both academic research and industrial applications. Its unique structure and versatile reactivity make it a valuable asset in the chemical toolbox.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:131379-34-5)Ethyl 4'-cyanobiphenyl-3-carboxylate
A1120397
Purity:99%
Quantity:1g
Price ($):274.0
Email